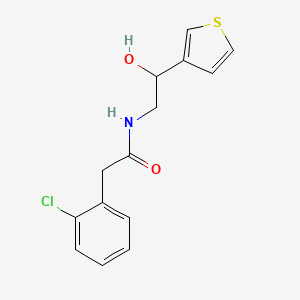
2-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C14H14ClNO2S and its molecular weight is 295.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide, also known by its CAS number 2034634-88-1, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₆ClNO₂S₂
- Molecular Weight : 377.9 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial properties and enzyme inhibition capabilities.
Antimicrobial Activity
Research has shown that related compounds exhibit significant antimicrobial activity. For example, derivatives with similar structures have demonstrated effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Notable Activity |
|---|---|---|---|
| 2-chlorophenyl derivative | 0.22 - 0.25 | Not specified | Effective against Gram-positive bacteria |
| Ciprofloxacin | Varies | Varies | Standard antibiotic for comparison |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial targets in antimicrobial therapy.
| Enzyme Target | IC₅₀ (μM) |
|---|---|
| DNA gyrase | 12.27 - 31.64 |
| DHFR | 0.52 - 2.67 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies and Research Findings
- In Vitro Studies : A study investigated the compound's effect on non-small cell lung cancer (NSCLC) cells, revealing enhanced cell growth inhibition and apoptosis induction when compared to single-targeting agents . This suggests potential applications in oncology.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies indicate that modifications in the molecular structure can significantly impact its inhibitory activity against specific kinases .
- Synergistic Effects : Some derivatives of the compound have shown synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their efficacy against resistant bacterial strains .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-12-4-2-1-3-10(12)7-14(18)16-8-13(17)11-5-6-19-9-11/h1-6,9,13,17H,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCNCKITRVYCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(C2=CSC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














